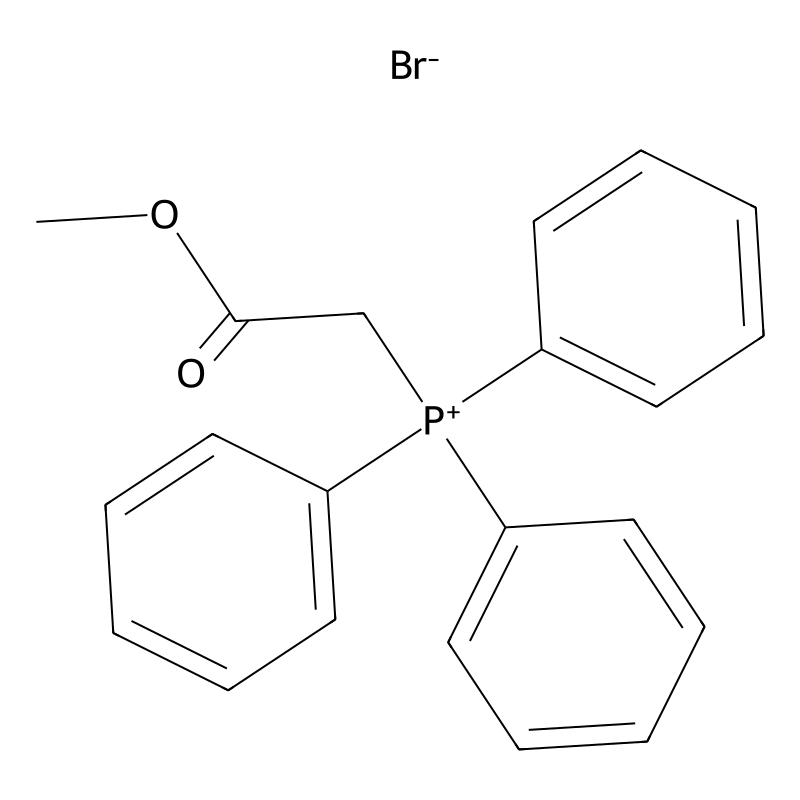(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis Intermediate
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide serves as a valuable intermediate in organic synthesis, particularly for the preparation of phosphorus-containing compounds. Its positively charged phosphonium group (P⁺) acts as a good leaving group, facilitating reactions like Wittig reactions and Staudinger reductions. These reactions are crucial for constructing carbon-carbon bonds and introducing functional groups in organic molecules. For instance, a study published in the Journal of the American Chemical Society demonstrates the use of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide in the synthesis of various α,β-unsaturated carbonyl compounds through a Wittig reaction [1].
[1] "A Convenient Wittig Synthesis of α,β-Unsaturated Carbonyl Compounds" John R. Pruitt, Robert L. Letsinger, Journal of the American Chemical Society 1963 85 (12), 1893-1894, .
- Nucleophilic Substitution Reactions: The positively charged phosphorus can undergo nucleophilic attack by various nucleophiles, leading to the substitution of the bromide ion.
- Alkylation Reactions: The methoxy-oxoethyl group can be involved in alkylation reactions, where it can act as an electrophile.
- Reduction Reactions: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to form alcohols or other derivatives.
These reactions are significant in synthetic organic chemistry, where phosphonium salts are often used as intermediates.
Research indicates that compounds containing triphenylphosphonium groups exhibit notable biological activities, particularly in the context of cellular metabolism and mitochondrial function. They are known to:
- Enhance Mitochondrial Function: Certain triphenylphosphonium compounds have been shown to improve mitochondrial respiration and ATP production.
- Exhibit Anticancer Properties: Some studies suggest that these compounds may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting oxidative stress .
The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide typically involves:
- Formation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenylmagnesium bromide.
- Alkylation: The triphenylphosphine undergoes alkylation with 2-methoxy-2-oxoethyl bromide, leading to the formation of the desired phosphonium salt.
- Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity for further applications.
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide has potential applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing other complex organic molecules.
- Biological Research: Its ability to modulate mitochondrial functions makes it a candidate for studying cellular metabolism and potential therapeutic applications in cancer research.
- Drug Development: As a phosphonium compound, it may be explored for developing new drugs targeting mitochondrial pathways.
Interaction studies involving (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide focus on its interactions with biological macromolecules such as proteins and nucleic acids. These studies often utilize techniques like:
- Molecular Docking: To predict how the compound interacts with specific biological targets.
- In Vitro Assays: To evaluate its effects on cell viability and metabolic activity.
Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Triphenylphosphine | Phosphorus-containing compound | Used widely as a reagent in organic synthesis |
| Benzyltriphenylphosphonium chloride | Quaternary ammonium salt | Exhibits antimicrobial properties |
| Mitochondrial-targeted triphenylphosphonium compounds | Lipophilic cations | Enhances mitochondrial function |
These compounds are unique due to their specific functional groups and biological activities. For example, while triphenylphosphine is primarily used as a reagent, (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide may offer additional benefits through its methoxy group, potentially influencing its solubility and biological interactions.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







